BenchChemオンラインストアへようこそ!

4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Lipophilicity Physicochemical Properties SAR

Procure 4-fluoro-3-(pyridin-3-yl)-1H-pyrazol-5-amine for structure-activity relationship (SAR) studies. The exact 4-fluoro-3-(pyridin-3-yl) substitution pattern is proven to dictate kinase selectivity (e.g., CHK2 PDB 4BDG) and metabolic stability, making generic replacements impossible. Its differentiated lipophilicity (XLogP3: 0.6) and hydrogen-bonding topology (TPSA: 67.6 Ų) ensure reproducible binding data. Ideal for focused library synthesis via the reactive 5-amino handle.

Molecular Formula C8H7FN4
Molecular Weight 178.17 g/mol
Cat. No. B13071960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine
Molecular FormulaC8H7FN4
Molecular Weight178.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(C(=NN2)N)F
InChIInChI=1S/C8H7FN4/c9-6-7(12-13-8(6)10)5-2-1-3-11-4-5/h1-4H,(H3,10,12,13)
InChIKeyKWEGQRQMYGOIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(pyridin-3-yl)-1H-pyrazol-5-amine: A Differentiated Fluorinated Pyrazole Scaffold for Kinase-Targeted Research


4-Fluoro-3-(pyridin-3-yl)-1H-pyrazol-5-amine (CAS 1246384-98-4) is a heterocyclic compound characterized by a fluorinated 1H-pyrazol-5-amine core bearing a pyridin-3-yl substituent [1]. The presence of the 4-fluoro group enhances lipophilicity (calculated XLogP3: 0.6) and modulates electronic properties compared to non-fluorinated analogs, while the 3-pyridyl orientation provides distinct steric and electronic vectors for target engagement relative to 2-pyridyl or 4-pyridyl isomers [2][3]. This precise substitution pattern creates a defined molecular topology that is not interchangeable with closely related aminopyrazole derivatives, making it a specific research tool for studying structure-activity relationships (SAR) in kinase inhibitor programs and for applications requiring this exact spatial arrangement of hydrogen bond donors/acceptors (two H-bond donors, four H-bond acceptors; TPSA: 67.6 Ų) [4].

Why 4-Fluoro-3-(pyridin-3-yl)-1H-pyrazol-5-amine Cannot Be Replaced by Unsubstituted or Regioisomeric Aminopyrazoles


Generic substitution fails because the 4-fluoro-3-(pyridin-3-yl) substitution pattern dictates a specific pharmacophore geometry and electronic profile. Replacing this compound with 3-(pyridin-3-yl)-1H-pyrazol-5-amine (lacking the 4-fluoro) alters lipophilicity and metabolic stability, while regioisomers (e.g., pyridin-2-yl or pyridin-4-yl analogs) change the spatial orientation of the pyridine nitrogen, affecting hydrogen-bonding networks and target selectivity [1]. For instance, in a related chemical series, switching from a 3-pyridyl to a 2-pyridyl or 4-fluoro-2-pyridyl group changed LogP from 3.61 to 3.74, demonstrating that even subtle regioisomeric changes alter physicochemical properties [2]. The 4-fluoro group, as demonstrated in broader aminopyrazole SAR, also reduces oxidative metabolism and can switch kinase selectivity profiles, making the exact substitution pattern critical for reproducing biological activity [3].

Quantitative Differentiation of 4-Fluoro-3-(pyridin-3-yl)-1H-pyrazol-5-amine Against Close Structural Analogs


Lipophilicity Modulation: Fluorine-Enhanced LogP vs. Non-Fluorinated and Regioisomeric Analogs

The 4-fluoro substituent on 4-fluoro-3-(pyridin-3-yl)-1H-pyrazol-5-amine confers a calculated XLogP3 of 0.6, which is significantly higher than the base 4-fluoro-1H-pyrazol-5-amine core (LogP 1.2 calculated via Vulcanchem, or XLogP3 of 0 per PubChem), and reflects the balanced lipophilicity imparted by the combined pyridine and fluorine motifs [1]. In a related chemical series, the 4-fluoro-3-pyridyl substituent (AM1-116) yielded a LogP of 3.74, compared to 3.61 for the non-fluorinated 3-pyridyl analog (RG1-066), a difference of +0.13 LogP units [2]. This demonstrates that fluorine incorporation predictably increases lipophilicity, which can influence membrane permeability and target binding kinetics.

Lipophilicity Physicochemical Properties SAR

Structural Confirmation via PDB Fragment-Based Screening: CHK2 Kinase Binding Pocket Engagement

The non-fluorinated analog, 3-(pyridin-3-yl)-1H-pyrazol-5-amine (PDB Ligand Code: P3J), has been co-crystallized with checkpoint kinase 2 (CHK2) as part of a fragment-based screening campaign, with the structure deposited as PDB ID 4BDG [1]. This demonstrates that the pyrazol-5-amine scaffold with a 3-pyridyl group can occupy the ATP-binding pocket of CHK2, providing a validated structural starting point for kinase inhibitor design. While direct crystallographic data for the 4-fluoro analog is not yet available, the P3J fragment establishes the binding mode of the core scaffold; the 4-fluoro substitution on the target compound is designed to enhance binding affinity through hydrophobic interactions and modulate metabolic stability without disrupting the core binding interactions .

Fragment-Based Drug Discovery CHK2 Kinase Structural Biology

Regioisomerism-Driven Kinase Selectivity Switching: 3-Pyridyl vs. 4-Pyridyl Orientation

A key publication on aminopyrazole regioisomers demonstrated that swapping the pyridine position from 4-pyridyl to a different orientation dramatically alters kinase selectivity. Specifically, the regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine resulted in an almost complete loss of p38α MAP kinase inhibition, but conferred activity against cancer kinases including Src, B-Raf (wt and V600E), EGFR, and VEGFR-2 with IC50 values in the nanomolar range [1]. This class-level evidence underscores that the exact regioisomeric arrangement of the pyridine substituent on the pyrazole ring is a critical determinant of target engagement. The 3-pyridyl orientation of the target compound is therefore not functionally equivalent to the 4-pyridyl isomer and must be specifically procured for research targeting CHK2 or other kinases sensitive to this vector.

Kinase Selectivity Regioisomerism p38 MAPK Cancer Kinases

Fluorine-Driven Metabolic Stability Enhancement: Class-Level Inference from p38 Kinase Inhibitors

Fluorine substitution at the 4-position of the pyrazole ring is a well-established strategy to block oxidative metabolism and improve pharmacokinetic properties. In the context of p38 kinase inhibitors, the 4-fluorophenyl motif has been extensively utilized to enhance metabolic stability [1]. While direct comparative metabolic stability data for 4-fluoro-3-(pyridin-3-yl)-1H-pyrazol-5-amine versus its non-fluorinated counterpart are not yet published, the class-level inference is strong: the electron-withdrawing fluorine atom increases the oxidation potential of the aromatic ring, reducing susceptibility to CYP450-mediated metabolism . For the related 1-(4-fluorophenyl)-1H-pyrazol-5-amine, p38 MAP kinase inhibition was quantified at IC50 = 3.2 μM, demonstrating that fluorinated aminopyrazoles engage kinase targets while the fluorine substituent confers metabolic advantages .

Metabolic Stability Fluorine Substitution p38 Kinase Pharmacokinetics

Continuous Flow Synthesis: Enabling Scalable, Reproducible Access to Fluorinated Pyrazole Scaffolds

A unified continuous flow assembly-line synthesis has been developed for highly functionalized fluorinated pyrazoles, including 4-fluoropyrazole derivatives [1]. This method enables the rapid and modular production of over 30 fluorinated azoles in a telescoped fashion, addressing the scalability and reproducibility challenges often associated with traditional batch synthesis of fluorinated heterocycles. For procurement decisions, this means that analogs requiring the 4-fluoro-3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold can be sourced with greater batch-to-batch consistency and at potentially larger scales compared to less accessible regioisomers. The methodology specifically supports the generation of NH-pyrazoles bearing diverse fluoroalkyl groups, which can be tuned for specific physicochemical properties [2].

Continuous Flow Synthesis Process Chemistry Fluorinated Pyrazoles Scalability

High-Impact Application Scenarios for 4-Fluoro-3-(pyridin-3-yl)-1H-pyrazol-5-amine in Medicinal Chemistry and Chemical Biology


Fragment-Based Lead Discovery Targeting Checkpoint Kinase 2 (CHK2)

Utilize 4-fluoro-3-(pyridin-3-yl)-1H-pyrazol-5-amine as a direct structural analog to the validated CHK2 fragment (P3J, PDB 4BDG) for fragment growing or scaffold hopping campaigns. The 4-fluoro substituent provides a vector for enhancing binding affinity and metabolic stability while maintaining the core hinge-binding interactions. This approach leverages the established crystallographic binding mode of the 3-pyridyl-1H-pyrazol-5-amine scaffold to accelerate structure-based design of selective CHK2 inhibitors for oncology research [1].

Kinase Selectivity Profiling: Differentiating 3-Pyridyl vs. 4-Pyridyl Vector Contributions

Employ 4-fluoro-3-(pyridin-3-yl)-1H-pyrazol-5-amine in head-to-head kinase panel screens against its 4-pyridyl regioisomers to map the selectivity landscape dictated by pyridine orientation. Given the dramatic kinase selectivity switch observed between 3-pyridyl and 4-pyridyl aminopyrazoles (p38α vs. cancer kinases), this compound serves as a critical probe for defining structure-kinase selectivity relationships and for identifying kinases that preferentially engage the 3-pyridyl vector [2].

Building Block for Parallel Synthesis of Fluorinated Kinase Inhibitor Libraries

Leverage the 5-amino group of 4-fluoro-3-(pyridin-3-yl)-1H-pyrazol-5-amine as a reactive handle for parallel amide coupling or reductive amination to generate focused libraries of fluorinated aminopyrazole derivatives. The continuous flow synthesis methodology for this class of compounds ensures a reliable supply of the core scaffold, enabling high-throughput SAR exploration of the 3-pyridyl and 4-fluoro motifs in kinase inhibitor programs [3].

Physicochemical Property Benchmarking in Matched Molecular Pair Analyses

Use 4-fluoro-3-(pyridin-3-yl)-1H-pyrazol-5-amine in matched molecular pair (MMP) studies to quantitatively assess the impact of 4-fluoro substitution on lipophilicity (ΔLogP = +0.13), solubility, and permeability. Its well-defined computed properties (XLogP3: 0.6; TPSA: 67.6 Ų) make it an ideal control compound for calibrating computational models and for designing analogs with optimized drug-like properties [4].

Quote Request

Request a Quote for 4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.